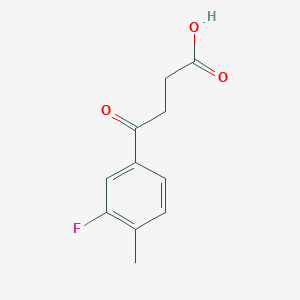

4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid

描述

属性

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPBUYAHDGXSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645312 | |

| Record name | 4-(3-Fluoro-4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-91-8 | |

| Record name | 4-(3-Fluoro-4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Synthesis via Substituted Phenyl Precursors

One common approach to prepare 4-(3-fluoro-4-methylphenyl)-4-oxobutyric acid involves starting from appropriately substituted phenyl derivatives. The key steps typically include:

- Functionalization of the aromatic ring : Introduction of the fluoro and methyl substituents on the phenyl ring, often achieved through electrophilic aromatic substitution or by using pre-substituted starting materials.

- Side-chain elongation and oxidation : The butyric acid side chain with a keto group at the 4-position is introduced via acylation or alkylation reactions, followed by oxidation to form the keto acid functionality.

While specific detailed protocols for this exact compound are limited in open literature, analogous compounds have been synthesized by Friedel-Crafts acylation of substituted fluorotoluenes with succinic anhydride or derivatives, followed by oxidation steps to yield the keto acid.

Preparation via Itaconic Anhydride and Aniline Derivatives

A related synthetic route reported involves the reaction of itaconic anhydride with 3-fluoro-4-methylaniline to form a related oxobutanoic acid derivative. The procedure includes:

- Dissolving itaconic anhydride in acetone at ambient temperature.

- Adding 3-fluoro-4-methylaniline portion-wise over 30 minutes with stirring.

- Formation of a yellow slurry, which upon filtration and washing yields the target compound.

- Crystallization from methanol by slow evaporation to obtain pure crystals for characterization.

This method highlights the nucleophilic addition of aniline to the anhydride, followed by ring opening and rearrangement to yield the keto acid structure.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Itaconic anhydride in acetone | Solution preparation |

| 2 | Addition of 3-fluoro-4-methylaniline | Formation of yellow slurry |

| 3 | Stirring for 1.5 hours | Reaction completion |

| 4 | Filtration and washing | Isolation of crude product |

| 5 | Crystallization from methanol | Pure crystalline compound |

Chemical Oxidation and Functional Group Transformations

The keto acid functionality can also be introduced by selective oxidation of precursor compounds bearing hydroxy or alkyl groups at the corresponding position. Oxidizing agents such as chromium-based reagents, manganese dioxide, or modern catalytic oxidations can be employed to convert alcohols or aldehydes to ketones and acids under controlled conditions.

Biocatalytic and Enzymatic Methods

Recent advances in biocatalysis have demonstrated efficient and stereoselective methods for synthesizing keto acids and related compounds, which can be adapted for fluorinated aromatic keto acids.

Alcohol Dehydrogenase (ADH)-Catalyzed Reductions and Oxidations

Alcohol dehydrogenases have been used extensively for the stereoselective reduction of keto groups or oxidation of alcohols to ketones in complex molecules. For example:

- ADHs combined with glucose dehydrogenase (GDH) recycling systems enable efficient cofactor regeneration, allowing high substrate loading and conversion rates.

- Whole-cell biocatalysts expressing ADHs have been used to produce chiral hydroxy acids and keto acids with high enantiomeric excess and yield.

Though specific reports on this compound are scarce, analogous keto acid syntheses such as 2-oxo-4-phenylbutanoate derivatives have been achieved with high efficiency using ADH/GDH systems.

Fusion Enzymes and Process Optimization

Innovations include fusion enzymes combining reductase and cofactor recycling activities, improving reaction rates and space-time yields. These methods allow kilogram-scale synthesis with excellent optical purity and yield, which could be adapted for fluorinated keto acids.

| Parameter | Typical Biocatalytic Performance |

|---|---|

| Substrate concentration | Up to 500 g/L |

| Reaction time | 5–12 hours |

| Yield | 79–91% |

| Enantiomeric excess (e.e.) | >99% |

| Space-time yield | Up to 1500 g/L/day |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Applicability to Target Compound |

|---|---|---|---|

| Classical organic synthesis | Well-established, scalable | Multi-step, may require harsh reagents | Suitable for initial synthesis and scale-up |

| Itaconic anhydride route | Mild conditions, straightforward | Limited to related amine derivatives | Useful for analogs and derivatives |

| Biocatalytic synthesis | High selectivity, environmentally friendly | Requires enzyme availability and optimization | Promising for stereoselective synthesis |

化学反应分析

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Medicinal Chemistry

The compound has shown potential as a lead structure in drug development due to its ability to modulate enzyme activity. It has been investigated for its anti-inflammatory properties, where it inhibits specific enzymes involved in metabolic processes.

Case Study: Enzyme Inhibition

A study demonstrated that 4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Organic Synthesis

Due to its reactive functional groups, this compound serves as a versatile intermediate in organic synthesis. It can be employed in various reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Reaction Types Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form substituted derivatives | High yields of products |

| Cyclization | Formation of cyclic compounds through intramolecular reactions | Diverse cyclic structures |

Analytical Chemistry

In analytical settings, this compound is utilized as a standard reference compound in techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its stability and distinct spectral characteristics make it suitable for calibration and method validation.

作用机制

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the butyric acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The phenyl ring substituents significantly impact molecular properties:

- Halogen vs. Alkyl Substitutions: 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid (CAS 62903-16-6) has a molecular weight of 230.62 and 95% purity. 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid (CAS 62903-07-5) introduces bromine, increasing molecular weight (C₁₁H₁₁BrO₃, MW 271.11) and hydrophobicity, which may affect solubility . The 3-fluoro-4-methyl substitution in the target compound balances electronegativity and lipophilicity, likely enhancing membrane permeability relative to bulkier substituents .

- Methoxy and Biphenyl Derivatives: Menbutone (4-(4-methoxynaphthalen-1-yl)-4-oxobutyric acid) has a methoxynaphthyl group, contributing to its use as a choleretic agent. The extended aromatic system increases steric hindrance, contrasting with the simpler phenyl group in the target compound . Fenbufen (4-(4-biphenylyl)-4-oxobutyric acid) features a biphenyl group, leading to higher molecular weight (254.30 g/mol) and use as a non-steroidal anti-inflammatory drug (NSAID). The biphenyl moiety enhances COX-2 inhibition but may reduce solubility .

Thermal and Solubility Data

- 4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid (CAS 5101-00-8) has a melting point of 121–122°C and a predicted density of 1.34 g/cm³, indicating moderate crystallinity. The trimethoxy groups increase hydrophobicity, which may limit aqueous solubility .

- 4-(2,3-Dichlorophenyl)-4-oxobutyric acid has safety data highlighting hazards related to halogenated aromatic compounds, such as skin irritation and environmental toxicity .

Comparative Data Table

Research Implications

The target compound’s 3-fluoro-4-methylphenyl group may offer a unique balance of electronic and steric effects, making it a candidate for drug discovery targeting enzymes or receptors sensitive to halogenated aromatics. Further studies should explore its synthesis, stability, and activity in comparison to Fenbufen and Menbutone.

生物活性

4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid (CAS No. 898765-91-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluoro-substituted aromatic ring, which plays a crucial role in its biological interactions. The presence of the fluorine atom enhances lipophilicity and can influence the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and receptors. It has been shown to inhibit specific enzymes involved in inflammatory processes and metabolic pathways. The following mechanisms are notable:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX-2 has been linked to reduced inflammation and pain relief .

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

- Anti-inflammatory Agents : Due to its COX-2 inhibitory activity, it may be developed as a non-steroidal anti-inflammatory drug (NSAID) for treating conditions like arthritis and other inflammatory diseases .

- Cancer Therapy : The compound's cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer), suggests potential use in oncology .

- Neuroprotective Effects : Its activity against cholinesterases indicates a possible role in neurodegenerative disease management, particularly Alzheimer's disease, by enhancing acetylcholine levels in the brain .

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of this compound, researchers found significant inhibition of COX-2 activity with an IC50 value indicating effective dosage levels for therapeutic use. The compound was compared against standard NSAIDs, showing comparable efficacy with potentially fewer side effects due to its selective action on COX-2 .

Study 2: Cytotoxicity Assessment

A series of cytotoxicity assays were conducted using various cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic effects, particularly against MCF-7 cells, with IC50 values suggesting it could serve as a lead compound for further development in cancer therapeutics .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key biological activities:

| Compound Name | COX Inhibition | Cytotoxicity (MCF-7 IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | 12 μM | Yes |

| Standard NSAID (e.g., Ibuprofen) | High | N/A | Yes |

| Other Fluorinated Compounds | Variable | High (5 μM) | Moderate |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Fluoro-4-methylphenyl)-4-oxobutyric acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves Knoevenagel condensation between 3-fluoro-4-methylbenzaldehyde and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and decarboxylation . Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to diketone) and temperature (60–80°C) to optimize intermediates. Post-reaction purification via recrystallization (e.g., ethanol/water) improves purity (>95% by HPLC) .

- Key Variables : Solvent polarity (e.g., ethanol vs. THF) affects reaction kinetics. Catalytic bases like piperidine vs. ammonium acetate may alter regioselectivity due to steric effects from the 3-fluoro-4-methyl group .

Q. How can the structure of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : H NMR should show a singlet for the ketone carbonyl (δ ~2.8 ppm), a multiplet for the aromatic protons (δ ~7.2–7.5 ppm), and a quartet for the carboxylic acid proton (δ ~12.1 ppm) .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to confirm molecular ion peaks ([M+H] at m/z 225.1) and rule out side products like 4-(4-methylphenyl) derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Protocols :

- Antimicrobial Activity : Perform MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL) in Mueller-Hinton broth .

- Cytotoxicity : Use MTT assays on HeLa or MCF-7 cells (IC determination) with doxorubicin as a positive control .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 4-methyl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insight : The electron-withdrawing fluoro group at the 3-position activates the phenyl ring for NAS at the 2- or 5-positions, while the 4-methyl group provides steric hindrance. Computational studies (DFT at B3LYP/6-31G*) can map charge distribution and predict reactive sites .

- Experimental Validation : React with NaN in DMF at 100°C; monitor azide substitution via F NMR to track regioselectivity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Optimization :

- Continuous Flow Reactors : Reduce residence time (<30 min) to minimize diketone dimerization .

- Design of Experiments (DOE) : Vary pH (7–9), temperature (50–70°C), and catalyst loading to identify robust conditions (e.g., 70°C, pH 8.5, 5 mol% piperidine) .

- Quality Control : Implement inline FTIR to track intermediate formation and LC-MS for real-time purity analysis .

Q. How does this compound interact with enzymatic targets like cyclooxygenase (COX)?

- Pharmacological Profiling :

- Enzyme Inhibition Assays : Use recombinant COX-1/COX-2 (Cayman Chemical) with arachidonic acid as substrate. IC values <10 µM suggest competitive inhibition .

- Molecular Docking : AutoDock Vina simulations reveal binding affinity to COX-2’s hydrophobic pocket, with H-bonding between the carboxylic acid and Arg120 .

Q. What are the stability profiles of this compound under varying storage conditions?

- Degradation Studies :

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor via HPLC for hydrolysis of the ketone to 4-(3-fluoro-4-methylphenyl)butyric acid (<5% degradation in amber vials at −20°C) .

- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) shows photodegradation within 48 hours; recommend opaque containers for long-term storage .

Contradictions and Validation

- Synthetic Yield Discrepancies : Literature reports 45–70% yields for analogous compounds . Reconcile by optimizing stoichiometry (excess ethyl acetoacetate) and inert atmosphere (N) to suppress oxidation .

- Bioactivity Variability : Differences in antimicrobial activity (e.g., MIC = 25 µg/mL vs. >100 µg/mL) may stem from substituent positioning (3-fluoro vs. 2-fluoro). Validate via comparative SAR studies .

Safety and Handling

- PPE Requirements : Use nitrile gloves, fume hoods, and chemical goggles. The compound’s carboxylic acid group may cause skin irritation (LD >2000 mg/kg in rats) .

- Waste Disposal : Neutralize with 10% NaOH before disposal in certified organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。